5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-(4-methoxyphenyl)-1H-tetrazole
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Overview
Description
5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-(4-methoxyphenyl)-1H-tetrazole is a complex organic compound that features a combination of oxadiazole, sulfanyl, and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-(4-methoxyphenyl)-1H-tetrazole typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting 4-chlorobenzohydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Introduction of the Sulfanyl Group: The oxadiazole intermediate is then reacted with a thiol compound under basic conditions to introduce the sulfanyl group.
Formation of the Tetrazole Ring: The final step involves the cyclization of the intermediate with sodium azide (NaN3) in the presence of a suitable catalyst to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of advanced materials with specific electronic or photonic properties.
Industrial Chemistry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-(4-methoxyphenyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share structural similarities and exhibit a wide range of biological activities.
Oxadiazole Derivatives: Similar to the oxadiazole moiety in the compound, these derivatives are known for their antimicrobial and anticancer properties.
Uniqueness
5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-(4-methoxyphenyl)-1H-tetrazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H13ClN6O2S |
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Molecular Weight |
400.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H13ClN6O2S/c1-25-14-8-6-13(7-9-14)24-17(20-22-23-24)27-10-15-19-16(21-26-15)11-2-4-12(18)5-3-11/h2-9H,10H2,1H3 |
InChI Key |
YLEVGVFIQTXBED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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